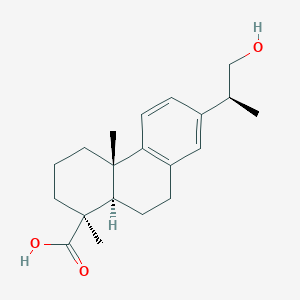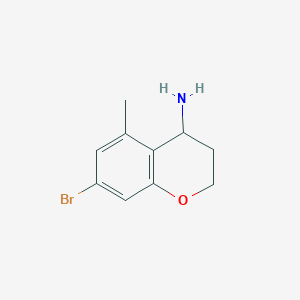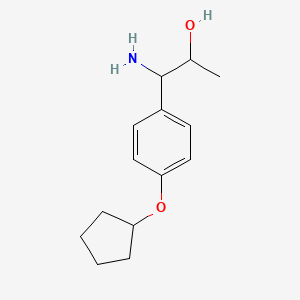
1-O-tert-butyl 2-O-methyl (2R)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-O-tert-butyl 2-O-methyl (2R)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1,2-dicarboxylate is a complex organic compound that features a boronate ester group. Compounds like this are often used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions. The presence of the boronate ester group makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 2-O-methyl (2R)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1,2-dicarboxylate typically involves the following steps:
Formation of the dihydropyrrole core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the boronate ester group: This step often involves the reaction of the dihydropyrrole with a boronic acid or boronate ester under suitable conditions.
Protection of functional groups: The tert-butyl and methyl groups are introduced to protect the functional groups during the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-O-tert-butyl 2-O-methyl (2R)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The dihydropyrrole ring can be reduced to form pyrrolidine derivatives.
Substitution: The boronate ester group can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts and appropriate halide partners for Suzuki-Miyaura coupling.
Major Products
Oxidation: Boronic acids.
Reduction: Pyrrolidine derivatives.
Substitution: Various biaryl compounds.
科学的研究の応用
1-O-tert-butyl 2-O-methyl (2R)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: May be used in the development of pharmaceuticals, particularly those requiring complex molecular architectures.
Industry: Used in the production of advanced materials and polymers.
作用機序
The mechanism of action of 1-O-tert-butyl 2-O-methyl (2R)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1,2-dicarboxylate is primarily related to its role as a synthetic intermediate. The boronate ester group allows it to participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds. This reaction involves the formation of a palladium complex, which facilitates the transfer of the boronate ester group to a halide partner, resulting in the formation of a biaryl compound.
類似化合物との比較
Similar Compounds
Phenylboronic acid: Another boronic acid used in Suzuki-Miyaura coupling.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: A similar boronate ester used in organic synthesis.
2,5-Dihydropyrrole derivatives: Compounds with similar dihydropyrrole cores.
Uniqueness
1-O-tert-butyl 2-O-methyl (2R)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1,2-dicarboxylate is unique due to its combination of a boronate ester group with a dihydropyrrole core, making it a versatile intermediate in the synthesis of complex organic molecules.
特性
分子式 |
C17H28BNO6 |
|---|---|
分子量 |
353.2 g/mol |
IUPAC名 |
1-O-tert-butyl 2-O-methyl (2R)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydropyrrole-1,2-dicarboxylate |
InChI |
InChI=1S/C17H28BNO6/c1-15(2,3)23-14(21)19-10-11(9-12(19)13(20)22-8)18-24-16(4,5)17(6,7)25-18/h9,12H,10H2,1-8H3/t12-/m1/s1 |
InChIキー |
ISJQEQWADIXBBC-GFCCVEGCSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C[C@@H](N(C2)C(=O)OC(C)(C)C)C(=O)OC |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(N(C2)C(=O)OC(C)(C)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(dimethylamino)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13039101.png)






![6-Fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B13039138.png)




